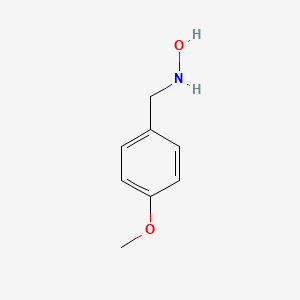

N-(4-Methoxybenzyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPYPWDKUTWCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447964 | |

| Record name | N-(4-Methoxybenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51307-59-6 | |

| Record name | N-(4-Methoxybenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(4-Methoxybenzyl)hydroxylamine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Methoxybenzyl)hydroxylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal intermediate in modern organic and medicinal chemistry. The document details a robust and reproducible synthetic pathway, beginning with the formation of 4-methoxybenzaldehyde oxime and culminating in its selective reduction. Causality behind critical experimental choices, such as reagent selection and reaction control, is thoroughly explained to provide researchers with actionable insights. Furthermore, this guide establishes a self-validating system of characterization, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the identity, structure, and purity of the final compound. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this compound.

Introduction and Scientific Context

This compound is a substituted hydroxylamine derivative of significant interest in synthetic chemistry. Its utility is most pronounced as a precursor for the generation of N-benzyl nitrones. These nitrones are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings like isoxazolidines, which are core structures in many biologically active molecules.[1] The hydroxylamine motif itself is present in numerous pharmaceuticals and agrochemicals, making its derivatives valuable building blocks in drug discovery.[2]

Notably, the broader class of hydroxylamine compounds, including O-(4-Methoxybenzyl)hydroxylamine, has been identified as integral to the development of indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, a promising area in cancer immunotherapy.[3][4] The methoxybenzyl group offers a balance of stability and reactivity, rendering the molecule suitable for multi-step synthetic sequences.[4] This guide focuses on a common and reliable synthetic route: the selective reduction of 4-methoxybenzaldehyde oxime, and the rigorous analytical methods required to validate the final product.

Synthetic Strategy and Protocol

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of an oxime from the corresponding aldehyde, followed by a chemoselective reduction of the carbon-nitrogen double bond.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from commercially available materials and proceeding through the oxime intermediate to the target hydroxylamine.

Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime

The initial step is a classic condensation reaction between an aldehyde and hydroxylamine.[5] The aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine.

Protocol:

-

In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent system, such as aqueous ethanol.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) (1.2 eq) to the solution. The base is crucial for liberating the free hydroxylamine nucleophile from its hydrochloride salt.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

The crude oxime is collected by filtration, washed with cold water to remove inorganic salts, and dried. The product is typically a white solid and is often pure enough for the subsequent step without further purification.

Step 2: Selective Reduction to this compound

This is the most critical step of the synthesis. The primary challenge is the chemoselective reduction of the C=N bond of the oxime without causing reductive cleavage of the weak N-O bond, which would undesirably yield 4-methoxybenzylamine.[2][6] Strong hydrides like lithium aluminum hydride (LiAlH₄) are generally too reactive and will lead to the amine byproduct. Therefore, milder and more selective reducing agents are required.

Expert Insight: The Choice of Reducing Agent The selection of the reducing agent is paramount for success. Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is an effective method, often employed in industrial settings.[7] For laboratory-scale synthesis, chemical reducing agents offer convenience. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice as its reactivity is attenuated, especially under mildly acidic conditions (pH 3-4), where it selectively reduces iminium ions (the protonated form of the oxime) over other functional groups.

Protocol (using NaBH₃CN):

-

Suspend 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN, ~2.0 eq) portion-wise to the suspension.

-

Adjust the pH of the reaction mixture to between 3 and 4 by the dropwise addition of dilute hydrochloric acid (e.g., 2M HCl). This is critical for activating the oxime towards reduction while maintaining the selectivity of the borohydride reagent. Monitor the pH throughout the addition.

-

Allow the reaction to stir at room temperature overnight. Monitor progress via TLC.

-

Once the reaction is complete, carefully quench the excess reducing agent by slowly adding acetone.

-

Adjust the pH to ~8-9 with a base (e.g., saturated NaHCO₃ solution).

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Isolation as Hydrochloride Salt

The crude this compound can be purified by silica gel column chromatography. For long-term stability and easier handling, it is often converted to its hydrochloride salt.[8]

Protocol:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following workflow ensures a comprehensive validation of the final product.

The expected data from these analytical techniques are summarized below.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.25 ppm (d, 2H, Ar-H ortho to CH₂); ~6.88 ppm (d, 2H, Ar-H ortho to OMe); ~4.0 ppm (s, 2H, -CH₂-N); ~3.78 ppm (s, 3H, -OCH₃); Broad signals for NH and OH protons. |

| ¹³C NMR | Chemical Shift (δ) | ~159 ppm (Ar-C-OMe); ~130 ppm (Ar-CH ortho to CH₂); ~129 ppm (Ar-C-CH₂); ~114 ppm (Ar-CH ortho to OMe); ~58 ppm (-CH₂-N); ~55 ppm (-OCH₃). |

| Mass Spec. | Molecular Ion | For C₈H₁₁NO₂, MW = 153.18. Expected [M+H]⁺ = 154.09. |

| IR Spec. | Wavenumber (cm⁻¹) | 3400-3100 (O-H, N-H stretch, broad); 3100-3000 (Ar C-H stretch); 2950-2850 (Aliphatic C-H stretch); ~1610, 1510 (C=C aromatic stretch); ~1250 (C-O stretch). |

| Melting Point | Temperature (°C) | For the hydrochloride salt: 209-211 °C. |

Trustworthiness through Self-Validation: The described analytical protocol forms a self-validating system. NMR spectroscopy provides the detailed structural framework (the carbon-hydrogen backbone). Mass spectrometry confirms the molecular formula by providing an accurate molecular weight. IR spectroscopy validates the presence of key functional groups (hydroxyl, amine, ether). Finally, a sharp melting point for the crystalline salt serves as a reliable indicator of high purity. Concordance across all four techniques provides unambiguous confirmation of the target compound's identity and quality.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of this compound via the selective reduction of its corresponding oxime. By providing detailed, step-by-step protocols and explaining the scientific rationale behind key experimental choices, this document equips researchers with the necessary knowledge for successful synthesis. The comprehensive characterization workflow, employing a multi-technique approach, ensures the integrity and purity of the final product, which is a critical prerequisite for its application in pharmaceutical research and advanced organic synthesis.

References

- The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683.

- CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (2009). Google Patents.

- Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. (2006). Chemical Journal of Chinese Universities.

- Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed.

- O-(4-Methoxybenzyl)hydroxylamine: A Versatile Pharmaceutical Intermediate and Organic Synthesis Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2023). MDPI.

Sources

- 1. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]

- 2. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip [cjcu.jlu.edu.cn]

- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 8. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to N-(4-Methoxybenzyl)hydroxylamine: Properties, Synthesis, and Applications

Abstract

N-(4-Methoxybenzyl)hydroxylamine, and its more commonly handled hydrochloride salt, is a versatile organic compound that serves as a critical building block and reagent in modern organic synthesis and medicinal chemistry.[1][2] Its unique structural features, combining a hydroxylamine moiety with a methoxy-substituted benzyl group, impart a range of useful chemical properties that are exploited in diverse applications, from protecting group chemistry to the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the core chemical properties, established synthetic protocols, reactivity, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic chemistry, reagents that offer both reliability and versatility are invaluable. This compound has emerged as such a compound, finding significant utility in several areas of chemical research.[1][3] Its primary roles include acting as a precursor for nitrone synthesis, a protecting group for carbonyl compounds, and a key intermediate in the development of novel therapeutics.[1][4][5] The presence of the 4-methoxybenzyl group (also known as the p-methoxybenzyl or PMB group) is crucial, as it can be cleaved under specific, often mild, conditions, adding a layer of strategic flexibility to synthetic routes. This guide aims to provide a comprehensive technical overview of this important molecule.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically available and handled as its hydrochloride salt to improve stability and handling characteristics.[5]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | O-(4-Methoxybenzyl)hydroxylamine Hydrochloride |

| CAS Number | 51307-59-6[4] | 876-33-5[2] |

| Molecular Formula | C₈H₁₁NO₂[4][5] | C₈H₁₂ClNO₂[2] |

| Molecular Weight | 153.18 g/mol [2][4][5] | 189.64 g/mol [2][5] |

| Appearance | Colorless solid[4] | White crystalline powder/solid[2][6] |

| Melting Point | Not readily available | 209-211 °C[7] |

| Boiling Point | Not readily available | 286.5 °C at 760 mmHg[7] |

| Solubility | Soluble in chloroform, methanol | Soluble in water and alcohol solvents[6] |

| SMILES | COC1=CC=C(C=C1)CNO[4] | COC1=CC=C(C=C1)CON.Cl |

| InChI Key | CZPYPWDKUTWCHV-UHFFFAOYSA-N[4] | DHEZQYZJFCIQQA-UHFFFAOYSA-N[7] |

Note: The distinction between N- and O- substitution on the hydroxylamine can be a point of confusion in literature and supplier catalogs. For the purpose of this guide, we are focusing on the N-substituted isomer and its common salt form, often referred to as O-(4-Methoxybenzyl)hydroxylamine hydrochloride in commercial sources.

Structural Elucidation: Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxybenzyl group (typically two doublets in the δ 6.8-7.3 ppm range), a singlet for the methoxy (–OCH₃) protons around δ 3.8 ppm, and a singlet for the benzylic (–CH₂–) protons. The protons on the hydroxylamine nitrogen and oxygen would appear as broad singlets.

-

¹³C NMR: The carbon NMR would display signals for the quaternary and methine carbons of the aromatic ring, the methoxy carbon (around δ 55 ppm), and the benzylic carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis and Preparation

The synthesis of this compound is a key process for its availability in research. A common and straightforward laboratory preparation involves the reaction of 4-methoxybenzyl chloride with hydroxylamine.

Diagram 1: General Synthetic Pathway

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general synthetic principles for similar compounds.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in a suitable solvent such as ethanol or methanol.

-

Base Addition: Cool the solution in an ice bath and add a base (e.g., sodium hydroxide or potassium carbonate) portion-wise to liberate the free hydroxylamine.

-

Substrate Addition: Slowly add a solution of 4-methoxybenzyl chloride in the same solvent to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its predictable reactivity, which allows it to participate in a variety of useful chemical transformations.

Formation of Nitrones

A primary application of this compound is its condensation reaction with aldehydes and ketones to form N-benzyl nitrones.[4]

Reaction Scheme: RCHO + MeO-Ph-CH₂-NHOH → MeO-Ph-CH₂-N⁺(O⁻)=CHR + H₂O

This reaction is typically carried out in a solvent like chloroform or dichloromethane, often in the presence of a drying agent such as magnesium sulfate to drive the equilibrium towards the product.[4] These nitrones are valuable intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of isoxazolidine rings, which are common scaffolds in biologically active molecules.

Protecting Group Chemistry

The hydroxylamine moiety can be used to protect carbonyl groups (aldehydes and ketones) by forming stable oxime derivatives.[1][5] This is particularly useful in multi-step syntheses where the carbonyl group needs to be masked to prevent it from undergoing unwanted reactions. The 4-methoxybenzyl group provides an additional advantage, as the resulting oxime ether can be cleaved under specific reductive or oxidative conditions to regenerate the carbonyl.

Diagram 2: Role as a Protecting Group

Caption: Workflow illustrating the protection and deprotection of carbonyls.

Pharmaceutical and Medicinal Chemistry Intermediate

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutical compounds.[1][2] Research has highlighted its potential as a scaffold for the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), which is a target in cancer and viral infection therapies.[1][3] Its structural features make it a suitable starting point for creating libraries of compounds for drug discovery programs.

Bioconjugation

In the field of bioconjugation, hydroxylamine derivatives are used to label biomolecules such as proteins and carbohydrates.[1][5] The reaction between the hydroxylamine and a carbonyl group (often introduced onto the biomolecule) forms a stable oxime linkage. The methoxybenzyl group can enhance the solubility and provides a handle for further modifications or detection.[1][5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound and its salts.

Hazard Identification

The hydrochloride salt is generally classified as:

-

Harmful if swallowed [2]

-

Causes skin irritation [2]

-

Causes serious eye irritation [2]

-

May cause respiratory irritation [2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area immediately with plenty of water.

-

Incompatible Materials: Keep away from strong oxidizing agents.[2][8]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][9]

-

Inert Atmosphere: For long-term storage, particularly of the free base, storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.

Conclusion

This compound is a multifaceted reagent with significant value in synthetic organic chemistry and drug discovery. Its ability to form nitrones, protect carbonyls, and serve as a versatile pharmaceutical intermediate underscores its importance.[1][4][5] A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness its synthetic potential. The continued exploration of this compound and its derivatives is likely to yield further innovations in the synthesis of complex molecules and novel therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. O-(4-Methoxybenzyl)

- Thermo Scientific Chemicals. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98%. URL

- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. URL

- Ambeed.com. This compound | 51307-59-6. URL

- Spectrum Chemical.

- Smolecule. O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2. URL

- Thermo Fisher Scientific.

- Biosynth.

- Sigma-Aldrich. O-(4-Methoxybenzyl)hydroxylamine hydrochloride | 876-33-5. URL

- ChemBK. O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride. URL

- Sigma-Aldrich. O-(4-Methoxybenzyl)hydroxylamine hydrochloride. URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. 51307-59-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. O-(4-Methoxybenzyl)hydroxylamine hydrochloride | 876-33-5 [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to N-(4-Methoxybenzyl)hydroxylamine for Advanced Research Applications

Executive Summary: This guide provides an in-depth analysis of N-(4-Methoxybenzyl)hydroxylamine, a versatile chemical intermediate. We will delve into its core molecular properties, including a detailed examination of its molecular weight, and address the critical distinction between its N- and O-isomeric forms, which is paramount for experimental design and interpretation. This document offers field-proven insights into its synthesis, applications in drug discovery and chemical biology, analytical validation protocols, and comprehensive safety guidelines, tailored for researchers, scientists, and drug development professionals.

Core Molecular Profile and Isomerism

A precise understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. For this compound, this begins with its molecular weight and structure. A common point of confusion in literature and commercial listings arises from its structural isomer, O-(4-Methoxybenzyl)hydroxylamine, and its associated hydrochloride salt. The placement of the methoxybenzyl group—either on the nitrogen (N-) or oxygen (O-) atom of the hydroxylamine core—fundamentally alters the molecule's chemical reactivity and physical properties.

The user's query focuses on This compound (CAS: 51307-59-6) . For comprehensive clarity, the following table contrasts its properties with the more frequently documented O-isomer and its hydrochloride salt.

| Property | This compound | O-(4-Methoxybenzyl)hydroxylamine | O-(4-Methoxybenzyl)hydroxylamine HCl |

| Molecular Weight | 153.18 g/mol [1][2] | 153.18 g/mol [3][4] | 189.64 g/mol [3] |

| Molecular Formula | C₈H₁₁NO₂[1][2] | C₈H₁₁NO₂[3][4] | C₈H₁₂ClNO₂[3] |

| CAS Number | 51307-59-6[1][2] | 21038-22-2[4][5][6] | 876-33-5[3] |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]hydroxylamine[1] | O-[(4-methoxyphenyl)methyl]hydroxylamine[3][4] | O-(4-methoxybenzyl)hydroxylammonium chloride |

| SMILES String | COC1=CC=C(CNC=O)C=C1 | COC1=CC=C(CON)C=C1[3][4] | COC1=CC=C(CON)C=C1.Cl |

| Physical Form | Solid[2] | Solid[3] | White Crystalline Powder[7] / Solid |

The distinction is not merely academic. The N-isomer possesses a free hydroxyl group and a secondary amine, making it a potent nucleophile and a precursor for N-substituted compounds. Conversely, the O-isomer has a primary amine, and its reactivity is centered on forming oximes or participating in bioconjugation reactions.[4][8] Researchers must verify the correct isomer via its CAS number to ensure experimental reproducibility.

Synthesis and Mechanistic Rationale

The synthesis of this compound requires a controlled process to prevent over-reduction to the corresponding amine. A common and reliable method involves the condensation of 4-methoxybenzaldehyde with hydroxylamine to form an oxime, followed by a selective reduction.

Experimental Protocol: Two-Step Synthesis

Step 1: Oxime Formation

-

Dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol within a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). The sodium acetate acts as a base to liberate free hydroxylamine.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume under vacuum and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 4-methoxybenzaldehyde oxime.

Step 2: Selective Reduction to this compound

-

Dissolve the oxime from Step 1 in a suitable solvent such as methanol or acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a mild reducing agent, sodium cyanoborohydride (NaBH₃CN) (1.5 eq). This reagent is chosen for its specific ability to reduce oximes to hydroxylamines without further reducing the N-OH bond, a common side reaction with stronger hydrides like LiAlH₄.

-

Maintain the reaction at 0-5°C and allow it to slowly warm to room temperature overnight.

-

Quench the reaction carefully by adding dilute HCl to neutralize excess reducing agent.

-

Basify the mixture with NaOH and extract the final product, this compound, with dichloromethane.

-

Dry the organic phase and concentrate it to obtain the crude product, which can be purified by column chromatography.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Key Applications in Drug Discovery and Chemical Biology

While many documented applications pertain to the O-isomer, the unique structure of this compound makes it a valuable building block in its own right, particularly in constructing nitrogen-containing scaffolds.

-

Precursor for Nitrone Synthesis: N-substituted hydroxylamines readily undergo condensation with aldehydes or ketones to form nitrones.[9] These nitrones are stable 1,3-dipoles, which are exceptionally useful in [3+2] cycloaddition reactions to synthesize complex isoxazolidine and isoxazoline frameworks—core structures in many biologically active molecules.[9]

-

Antibacterial Agent Development: The hydroxylamine moiety itself is a key pharmacophore. It can act as a radical scavenger, and compounds containing this group have been shown to inhibit bacterial ribonucleotide reductase (RNR).[10] This enzyme is critical for DNA synthesis and repair, making it an attractive target for novel antibacterial agents to combat drug-resistant pathogens.[10]

-

Pharmaceutical Intermediate: As a bifunctional molecule (secondary amine and hydroxyl group), it serves as a versatile starting material for multi-step syntheses. For instance, the related compound N-benzylhydroxylamine is a crucial precursor in the synthesis of the antiplatelet agent Ticagrelor.[9]

The O-isomer, O-(4-Methoxybenzyl)hydroxylamine, has well-documented roles as a protecting group for carbonyls, a linker in bioconjugation chemistry, and a scaffold for developing inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an important enzyme in immune regulation.[4][5][6][8] The availability of both N- and O-isomers allows for comparative biological studies to probe the structure-activity relationships of these important functionalities.

Role in a Drug Discovery Workflow

Sources

- 1. echemi.com [echemi.com]

- 2. 51307-59-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 3. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to N-(4-Methoxybenzyl)hydroxylamine: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides an in-depth exploration of N-(4-Methoxybenzyl)hydroxylamine (CAS No. 51307-59-6), a versatile N-substituted hydroxylamine that serves as a critical building block in contemporary organic synthesis and drug discovery. This document elucidates the compound's fundamental properties, provides detailed protocols for its synthesis and key reactions, and explores its applications, with a particular focus on the generation of nitrones for 1,3-dipolar cycloaddition reactions. Designed for researchers, scientists, and drug development professionals, this guide integrates theoretical principles with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction and Nomenclature

N-substituted hydroxylamines are a pivotal class of compounds in organic chemistry, valued for their unique reactivity that bridges amines and alcohols.[1][2] Among these, this compound has emerged as a particularly useful reagent. The presence of the 4-methoxybenzyl (PMB) group imparts stability and influences the electronic properties of the hydroxylamine moiety, making it a reliable and versatile synthetic tool.

The correct and unambiguous identification of this molecule is crucial. Based on the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the official name for the compound with CAS number 51307-59-6 is This compound . It is essential to distinguish this isomer from its counterpart, O-(4-methoxybenzyl)hydroxylamine (CAS No. 876-33-5), where the methoxybenzyl group is attached to the oxygen atom, as their chemical reactivity profiles are distinctly different.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value / Description | Source(s) |

| CAS Number | 51307-59-6 | [5] |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₁NO₂ | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator (2-8°C), Sealed in dry conditions, under -20°C for long term | [5] |

| Purity | Typically ≥97% | |

| InChI Key | CZPYPWDKUTWCHV-UHFFFAOYSA-N | |

| SMILES | ONCC1=CC=C(OC)C=C1 | [5] |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 3 | [6] |

The structure features a hydroxylamine (-NHOH) functional group where one of the amine hydrogens is substituted by a 4-methoxybenzyl group. This N-substitution is key to its primary application in forming N-benzyl nitrones.

Synthesis of this compound

The preparation of this compound is most effectively achieved through the selective reduction of the corresponding oxime, 4-methoxybenzaldehyde oxime. This synthetic strategy is advantageous as it prevents the over-reduction and cleavage of the labile N-O bond, which can lead to the formation of the corresponding primary amine as a byproduct.[7][8]

Synthetic Workflow Overview

The synthesis is a two-step process starting from the commercially available 4-methoxybenzaldehyde. The first step involves the formation of the oxime, followed by its selective catalytic reduction to the target hydroxylamine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Oxime Reduction

This protocol is based on established methods for the synthesis of 4-methoxybenzaldehyde oxime and the principles of selective oxime reduction.[7][8][9]

Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a biphasic system of water and an organic solvent.

-

Hydroxylamine Addition: Separately, prepare an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate (1.1 eq) to liberate the free hydroxylamine.

-

Reaction: Add the hydroxylamine solution dropwise to the aldehyde solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Isolation: Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum. If it remains in solution, an extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying over anhydrous sodium sulfate and solvent evaporation will yield the crude oxime. The product can be further purified by recrystallization.

Step 2: Selective Reduction to this compound

Causality Behind Experimental Choices: The choice of reducing agent is critical. Stronger hydrides like LiAlH₄ can lead to over-reduction to 4-methoxybenzylamine. Milder, pH-sensitive reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation under controlled conditions are preferred to selectively reduce the C=N bond while preserving the N-O bond.[7] The reaction is performed under acidic conditions, which protonates the oxime nitrogen, making the C=N bond more susceptible to nucleophilic attack by the hydride.

-

Reagent Setup: Dissolve the 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable protic solvent like methanol or ethanol in a round-bottom flask.

-

pH Adjustment: Cool the solution in an ice bath and slowly add an acid (e.g., HCl in methanol) to adjust the pH to approximately 3-4. This step is crucial for activating the oxime for reduction.

-

Reductant Addition: Add sodium cyanoborohydride (NaBH₃CN, ~1.5-2.0 eq) portion-wise to the cooled solution, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to neutral or slightly basic with a saturated NaHCO₃ solution.

-

Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Key Applications

The primary utility of this compound lies in its role as a precursor to N-(4-methoxybenzyl) substituted nitrones. Nitrones are valuable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered isoxazolidine heterocycles, which are prevalent scaffolds in many natural products and pharmaceuticals.[2][10]

Application: Synthesis of N-Benzyl Nitrones

The condensation reaction between this compound and an aldehyde or ketone is a direct and efficient method for nitrone synthesis.[1][6]

Caption: Workflow for N-Benzyl Nitrone synthesis.

Experimental Protocol: Nitrone Formation

This protocol is adapted from a literature procedure for the synthesis of N-benzyl nitrones.[6]

-

Reaction Setup: Dissolve the desired aldehyde (e.g., 2-ethylbutyraldehyde, 1.0 eq) in a suitable anhydrous solvent like chloroform or dichloromethane in a flask.

-

Hydroxylamine Addition: Add this compound (1.0 eq) to the solution.

-

Driving Equilibrium: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), in excess. The removal of water is critical as it drives the reaction equilibrium towards the nitrone product.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Once the reaction is complete, filter off the drying agent.

-

Purification: Evaporate the filtrate under reduced pressure. The resulting crude nitrone, often a solid or oil, can be purified by recrystallization or column chromatography. The identity and purity should be confirmed by NMR and/or Mass Spectrometry.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is classified as a flammable solid (H228), causes skin irritation (H315), and causes serious eye irritation (H319).

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves, and safety goggles.

-

Storage: Store in a tightly closed container in a cool, dry place, preferably in a refrigerator, away from incompatible materials like strong oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined structure and predictable reactivity make it an excellent precursor for the generation of N-benzyl nitrones, which are key intermediates for constructing complex heterocyclic systems via 1,3-dipolar cycloaddition reactions. This guide has provided a comprehensive overview of its properties, detailed and scientifically-grounded synthetic protocols, and essential safety information to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

- Gella, C., Ferrer, È., Alibés, R., Busqué, F., de March, P., Figueredo, M., & Font, J. (2009). A Convenient Synthesis of Nitrones by Condensation of Carbonyl Compounds with N-Alkylhydroxylamines. Journal of Organic Chemistry, 74(17), 6365-6367.

- Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Thermal Condensation of Ketones and Hydroxylamines: A Simple, Mild, and Green Synthesis of Ketonitrones. The Journal of Organic Chemistry, 74(21), 8381–8383.

- Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683.

- Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025, March 10). RSC Publishing - The Royal Society of Chemistry.

- Matassini, C., & Cardona, F. (n.d.). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA.

- Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and a ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.

- Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. (n.d.).

- The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.).

- Wikipedia. (n.d.). Hydroxylamine.

- Zhang, W., & Pugh, K. C. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC - NIH.

- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2022, February 21). PubMed.

- O-alkylation and arylation of Oximes, Hydroxylamines and rel

- hydroxylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.

- ChemBK. (2024, April 9). O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride.

- Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025, March 10). RSC Publishing.

- Matassini, C., & Cardona, F. (n.d.). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA.

- A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. (n.d.). Arkivoc.

- Phosphorylated Nitrones—Synthesis and Applic

Sources

- 1. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00062E [pubs.rsc.org]

- 2. chimia.ch [chimia.ch]

- 3. O-(4-Methoxybenzyl)hydroxylamine hydrochloride | 876-33-5 [sigmaaldrich.com]

- 4. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]

- 5. 51307-59-6|this compound|BLD Pharm [bldpharm.com]

- 6. 51307-59-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip [cjcu.jlu.edu.cn]

- 10. arkat-usa.org [arkat-usa.org]

A Comprehensive Technical Guide to the Stability and Storage of N-(4-Methoxybenzyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-(4-Methoxybenzyl)hydroxylamine

This compound, and its more commonly handled hydrochloride salt, are important intermediates in organic synthesis. They are utilized in the preparation of various biologically active molecules, including pharmaceuticals. The presence of the hydroxylamine functionality makes it a versatile building block, for instance, in the synthesis of nitrones for 1,3-dipolar cycloaddition reactions. However, the inherent reactivity of the N-O bond also predisposes the molecule to specific degradation pathways, making proper storage and handling paramount to its effective use. This guide will delve into the chemical characteristics that govern its stability and provide actionable protocols to maintain its purity and efficacy.

Chemical Properties and Inherent Stability

This compound is a solid at room temperature.[1] Its stability is influenced by several factors inherent to its molecular structure, primarily the hydroxylamine moiety. The N-O bond is relatively weak and susceptible to both oxidation and reduction. Furthermore, as with many hydroxylamine derivatives, it can exhibit thermal instability.

Key Structural Features Influencing Stability:

-

Hydroxylamine Moiety (-NHOH): This functional group is the primary site of reactivity and potential degradation. It can be readily oxidized.

-

Benzyl Group: The benzyl substituent generally imparts stability.

-

Methoxy Group (-OCH₃): The electron-donating methoxy group on the phenyl ring can influence the electronic properties and reactivity of the molecule.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer the most probable degradation pathways from the known chemistry of N-substituted hydroxylamines and related compounds.

Oxidation

The most significant degradation pathway for N-substituted hydroxylamines is oxidation.[2][3] Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding nitroso compound, and subsequently, other oxidized species. This process can be catalyzed by trace metal ions. A kinetic and mechanistic study on the oxidation of the closely related N-benzylhydroxylamine indicates that the reaction proceeds through a radical intermediate. The presence of an electron-donating group like the methoxy substituent on the benzene ring may influence the rate of this oxidation.

Caption: Potential oxidative degradation of this compound.

Thermal Decomposition

Hydroxylamine and its derivatives are known to be thermally sensitive, and in some cases, can undergo exothermic decomposition.[4] While this compound is a solid with a defined melting point, prolonged exposure to elevated temperatures should be avoided to prevent decomposition. The hydrochloride salt form generally offers greater thermal stability.

Hydrolysis

While N-substituted hydroxylamines are generally stable to neutral water, catalyzed hydrolysis can occur under strongly acidic or basic conditions.[5] For this compound, this would involve cleavage of the C-N or N-O bonds, although this is considered a less common degradation pathway under typical storage conditions compared to oxidation.

Recommended Storage Conditions

The varied storage recommendations from different suppliers (from ambient to freezer temperatures) likely reflect considerations for short-term versus long-term stability and the specific purity of the material. Based on the potential degradation pathways, the following conditions are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term (> 6 months): Freezer (-20°C)[6] Short-term (< 6 months): Refrigerator (2-8°C)[1] | Lower temperatures slow down the rate of all potential degradation reactions, particularly oxidation and thermal decomposition. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby inhibiting the primary oxidative degradation pathway. |

| Light | Amber vial or stored in the dark | Protects the compound from potential light-catalyzed degradation. |

| Container | Tightly sealed, appropriate for low-temperature storage | Prevents the ingress of moisture and air. |

| Form | Hydrochloride salt | Salts of hydroxylamines are generally more stable and less prone to degradation than the free base.[7] |

Experimental Protocols: Handling and Use

Adherence to a strict handling protocol is crucial for maintaining the compound's integrity from the moment of receipt through to its use in an experiment.

Upon Receipt and Initial Storage

-

Inspect: Upon arrival, visually inspect the container for any signs of damage or compromised sealing.

-

Log: Record the date of receipt and the manufacturer's lot number.

-

Inerting and Storage: Before placing in the appropriate temperature-controlled storage, briefly purge the headspace of the container with an inert gas (argon or nitrogen) if it will be stored for an extended period.

Caption: Workflow for receiving and storing this compound.

Weighing and Dispensing for Experimental Use

-

Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in an inert atmosphere (e.g., a glove box or under a stream of inert gas).

-

Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the container is open.

-

Resealing: After dispensing the desired amount, re-purge the headspace of the storage container with inert gas before tightly sealing and returning to the appropriate storage condition.

Incompatibilities

To prevent accelerated degradation, avoid storing or handling this compound with the following:

-

Strong Oxidizing Agents: Can lead to rapid and potentially hazardous reactions.

-

Strong Acids and Bases: May catalyze hydrolysis.[5]

-

Metal Salts: Trace metals can catalyze oxidative decomposition.[8] Use glass or other non-reactive labware.

Conclusion

The stability of this compound is primarily dictated by its susceptibility to oxidation. By controlling the storage temperature and atmosphere, and by adhering to meticulous handling procedures, researchers can significantly extend the shelf-life and ensure the reliability of this valuable synthetic intermediate. The use of the hydrochloride salt is recommended for enhanced stability. This guide provides the foundational knowledge and practical steps necessary to preserve the integrity of this compound for successful research and development outcomes.

References

- Kinetics and mechanistic studies for oxidation of N-benzylhydroxylamine by a Co-bound bridging superoxo complex in perchloric a. (URL: [Link])

- Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. (URL: [Link])

- Hydroxylamine - Wikipedia. (URL: [Link])

- Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. (URL: [Link])

- Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. (URL: [Link])

- Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. (URL: [Link])

- Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. (URL: [Link])

- Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

- Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identific

- SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. (URL: [Link])

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijesm.co.in [ijesm.co.in]

- 6. This compound | 51307-59-6 [sigmaaldrich.com]

- 7. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 8. Lessons [ncsp.tamu.edu]

"N-(4-Methoxybenzyl)hydroxylamine" hydrochloride properties

An In-depth Technical Guide to N-(4-Methoxybenzyl)hydroxylamine Hydrochloride: Properties, Synthesis, and Applications in Modern Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound hydrochloride, a versatile reagent with significant applications in pharmaceutical development and organic synthesis. We will delve into its core physicochemical properties, synthesis, reactivity, and practical applications, offering field-proven insights for researchers and scientists.

Introduction and Core Characteristics

This compound hydrochloride, also known as O-(4-Methoxybenzyl)hydroxylamine hydrochloride, is a hydroxylamine derivative that serves as a crucial intermediate in various chemical transformations.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility compared to the free base, making it a more convenient reagent for laboratory use.[1] The molecule's structure, featuring a hydroxylamine moiety and a 4-methoxybenzyl group, imparts a unique combination of reactivity and stability that is highly valued in medicinal chemistry and organic synthesis.[2][3][4]

The primary utility of this compound lies in its role as a precursor for the synthesis of oximes from aldehydes and ketones.[2] These oximes are important intermediates in the development of various pharmaceuticals.[2] Furthermore, the 4-methoxybenzyl group can function as a protecting group for the hydroxylamine, which can be cleaved under specific conditions, adding to its synthetic versatility.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 876-33-5 | [2] |

| Molecular Formula | C₈H₁₂ClNO₂ | [2] |

| Molecular Weight | 189.64 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 209-211 °C | [5] |

| Boiling Point | 286.5 °C at 760 mmHg | [5] |

| Solubility | Sparingly soluble in water | [2] |

| InChI Key | DHEZQYZJFCIQQA-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

While several methods for the synthesis of hydroxylamine derivatives exist, a common route to N-substituted hydroxylamines involves the reaction of a suitable alkyl halide with hydroxylamine. In the case of this compound, this would typically involve the reaction of 4-methoxybenzyl chloride with hydroxylamine.

A related patent describes the preparation of 4-hydroxy-3-methoxybenzylamine hydrochloride from the corresponding oxime via catalytic reduction.[6] This highlights a common synthetic strategy in this chemical space, where oximes are reduced to amines. The reverse of this reaction, the formation of oximes, is a primary application of the title compound.

Purification of hydroxylamine salts can be achieved by recrystallization. For instance, hydroxylamine hydrochloride can be crystallized from aqueous ethanol or boiling methanol.[7]

Key Reactions and Mechanistic Insights

The reactivity of this compound hydrochloride is dominated by the nucleophilic nature of the hydroxylamine group.[1][2] This allows it to readily react with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones to form oximes.[2]

Oxime Formation

The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration to yield the oxime. The 4-methoxybenzyl group remains intact during this process.

Below is a diagram illustrating the general mechanism for oxime formation.

Caption: General reaction scheme for oxime formation.

Experimental Protocol: Synthesis of an Oxime

The following is a representative, step-by-step protocol for the synthesis of an oxime using this compound hydrochloride.

-

Dissolution: Dissolve the starting carbonyl compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagent: Add this compound hydrochloride (1.1 equivalents) to the solution.

-

Base Addition: Add a mild base, such as sodium acetate or pyridine (1.2 equivalents), to neutralize the hydrochloride and liberate the free hydroxylamine.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Caption: Experimental workflow for oxime synthesis.

Applications in Drug Development and Medicinal Chemistry

This compound hydrochloride is a valuable tool in drug discovery and development.[2] Its utility extends beyond simple oxime formation.

-

Pharmaceutical Intermediates: It is a key building block in the synthesis of more complex pharmaceutical compounds.[2][8]

-

Medicinal Chemistry Scaffolds: The resulting oximes can be further modified to create libraries of compounds for screening against various biological targets.[2]

-

IDO1 Inhibitor Development: This compound has been identified as a useful scaffold in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[3][4]

-

Protecting Group: The 4-methoxybenzyl group can serve as a protecting group for the hydroxylamine functionality, which can be removed under specific conditions, allowing for further synthetic manipulations.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

-

Hazards: This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[2][8] It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

-

Spills: In case of a spill, avoid generating dust.[11] Isolate the spill area and clean up using appropriate methods for solid chemical spills.[11]

Conclusion

This compound hydrochloride is a versatile and important reagent in modern organic and medicinal chemistry. Its ability to efficiently form oximes, coupled with its role as a synthetic intermediate and protecting group, makes it an indispensable tool for researchers in drug development and chemical synthesis. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective application in the laboratory.

References

- Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [Link]

- EMD Millipore. SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. [Link]

- ChemBK. O-(4-Methoxy--benzyl)hydroxylamine hydrochloride. [Link]

- Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. O-(4-Methoxybenzyl)

- MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

- Thermo Scientific Alfa Aesar. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g. [Link]

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Scielo. Hydroxylamine as an oxygen nucleophile.

- ChemBK. O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride. [Link]

Sources

- 1. CAS 876-33-5: Hydroxylamine, O-[(4-methoxyphenyl)methyl]-,… [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 10. media.laballey.com [media.laballey.com]

- 11. shepherd.edu [shepherd.edu]

Spectroscopic Characterization of N-(4-Methoxybenzyl)hydroxylamine: A Technical Guide

Introduction

N-(4-Methoxybenzyl)hydroxylamine (CAS No. 51307-59-6) is a substituted hydroxylamine derivative of interest in synthetic organic chemistry. Its utility as a building block, particularly in the formation of nitrones and other nitrogen-containing heterocycles, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing irrefutable evidence of a compound's identity, purity, and structure.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that comprehensive, publicly available experimental spectra for this specific compound are limited. Therefore, this document combines data inferred from closely related, well-characterized analogs with theoretically predicted values to offer a robust and scientifically grounded characterization profile. This approach serves as a reliable roadmap for researchers working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Spectroscopic Implications

A foundational understanding of the molecule's structure is critical for interpreting its spectral data. This compound consists of a p-methoxybenzyl group attached to the nitrogen atom of a hydroxylamine functional group (-NHOH).

Figure 1: Molecular Structure of this compound.

Key structural features to note are:

-

Aromatic Ring: A para-substituted (1,4-disubstituted) benzene ring, which will give rise to a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

-

Benzylic Methylene (-CH₂-): A chemically distinct methylene group situated between the aromatic ring and the nitrogen atom.

-

Hydroxylamine Group (-NHOH): Contains two exchangeable protons (on N and O) which may or may not be observable in the ¹H NMR spectrum depending on the solvent and concentration. This group will also produce distinct IR stretches.

-

Methoxy Group (-OCH₃): A methyl group attached to an oxygen, which will appear as a sharp singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~7.25 | Doublet (d) | 2H | Ar-H (ortho to CH₂) | Protons on C2 and C6 are deshielded by the aromatic ring current. Their chemical shift is analogous to those in 4-methoxybenzylamine. They are coupled to the protons on C3 and C5. |

| ~6.88 | Doublet (d) | 2H | Ar-H (ortho to OCH₃) | Protons on C3 and C5 are shielded by the electron-donating methoxy group. They are coupled to the protons on C2 and C6. |

| ~5.5-7.0 | Broad Singlet | 2H | NH -OH | These protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on solvent, temperature, and concentration. May exchange with D₂O. |

| ~4.05 | Singlet (s) | 2H | Ar-CH₂ -N | The benzylic protons are adjacent to an electronegative nitrogen atom, shifting them downfield. No adjacent protons result in a singlet. |

| ~3.80 | Singlet (s) | 3H | O-CH₃ | The methoxy group protons are in a shielded environment and show a characteristic sharp singlet. |

Predicted ¹³C NMR Data

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |

|---|---|---|

| ~159.0 | C -OCH₃ | Quaternary aromatic carbon attached to the highly electronegative oxygen atom, resulting in a significant downfield shift. |

| ~130.5 | C -CH₂ | Quaternary aromatic carbon attached to the benzylic carbon. Its shift is influenced by the substitution pattern. |

| ~129.5 | C H (ortho to CH₂) | Aromatic methine carbons adjacent to the benzylic group. |

| ~114.0 | C H (ortho to OCH₃) | Aromatic methine carbons shielded by the electron-donating effect of the methoxy group, causing an upfield shift. |

| ~58.0 | Ar-C H₂-N | The benzylic carbon is shifted downfield due to the attachment of the electronegative nitrogen atom. |

| ~55.3 | O-C H₃ | The methoxy carbon appears in a typical range for sp³ carbons attached to oxygen. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing crucial information about the functional groups present.

Predicted IR Data

The IR spectrum is interpreted by identifying characteristic absorption bands.

Table 3: Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3400 - 3200 | O-H Stretch | Broad, Medium | Hydroxylamine (-O-H ) | The broadness is due to hydrogen bonding. | | 3300 - 3100 | N-H Stretch | Medium | Hydroxylamine (-N-H ) | Often overlaps with the O-H stretch. | | 3050 - 3000 | C-H Stretch (sp²) | Medium-Weak | Aromatic C-H | | 2950 - 2850 | C-H Stretch (sp³) | Medium | Benzylic & Methoxy C-H | | 1610, 1510 | C=C Stretch | Strong | Aromatic Ring | Two strong bands are characteristic of a para-substituted benzene ring. | | 1245 | C-O Stretch | Strong | Aryl-Alkyl Ether (Ar-O -CH₃) | This is a very characteristic and strong band for aryl ethers. | | 1030 | C-N Stretch | Medium | Benzyl-Amine (C -N) |

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step, as the instrument will digitally subtract this background from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum to identify the wavenumbers of key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrometry Data

The compound is analyzed, typically by Electron Ionization (EI), to produce a molecular ion and various fragment ions.

-

Molecular Ion (M⁺): The molecular weight of C₈H₁₁NO₂ is 153.18 g/mol . The molecular ion peak [M]⁺ is expected at m/z = 153 .

-

Major Fragments: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is electronically stabilized.

Table 4: Predicted Major Mass Fragments (EI)

| m/z | Ion Structure | Fragment Name |

|---|---|---|

| 153 | [C₈H₁₁NO₂]⁺ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Base Peak (4-methoxybenzyl cation) |

| 122 | [C₈H₁₀O]⁺ | Tropylium ion rearrangement |

| 106 | [C₇H₆O]⁺ | Loss of CH₃ from the 121 fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Figure 3: Predicted key fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC). The GC will vaporize the sample and separate it from any impurities based on boiling point and column affinity. This ensures a pure sample enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the Electron Ionization (EI) source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form the positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the ions at each m/z value, generating the mass spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted NMR data reveals a characteristic para-substituted aromatic system, a benzylic methylene group, and a methoxy singlet. IR spectroscopy confirms the presence of key functional groups, including the hydroxylamine N-H and O-H stretches and the strong aryl-ether C-O stretch. Finally, mass spectrometry is expected to show a molecular ion at m/z 153 and a dominant base peak at m/z 121, corresponding to the stable 4-methoxybenzyl cation. By following the outlined protocols and comparing experimental results to these predicted values, researchers and drug development professionals can unambiguously verify the structure and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: Benzenemethanamine, 4-methoxy-. [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]

A Theoretical and Practical Treatise on N-(4-Methoxybenzyl)hydroxylamine: Properties, Reactivity, and Applications

Abstract

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of N-(4-Methoxybenzyl)hydroxylamine. While its structural isomer, O-(4-Methoxybenzyl)hydroxylamine, has been more extensively studied, this whitepaper consolidates the available information and presents a theoretical framework for understanding the unique properties, reactivity, and potential applications of the N-substituted isomer. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering insights into its molecular characteristics and outlining methodologies for its synthesis and potential utilization.

Introduction: Distinguishing N- vs. O- Isomers

This compound and its isomer, O-(4-Methoxybenzyl)hydroxylamine, are both derivatives of hydroxylamine featuring a 4-methoxybenzyl substituent. However, the point of attachment of this group fundamentally alters the molecule's chemical and electronic properties. In this compound, the benzyl group is bonded to the nitrogen atom, whereas in the O-isomer, it is attached to the oxygen atom. This seemingly subtle difference has profound implications for their reactivity, stability, and potential biological activity. While O-(4-Methoxybenzyl)hydroxylamine is well-documented as a protecting group and an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), the N-isomer remains a less explored, yet potentially valuable, chemical entity.[1][2] This guide will focus exclusively on the theoretical and known characteristics of this compound.

Molecular Structure and Theoretical Properties

A foundational understanding of this compound begins with its molecular structure and predicted electronic properties.

Structural Characteristics

The molecule consists of a hydroxylamine core (-NHOH) where one of the nitrogen's hydrogen atoms is replaced by a 4-methoxybenzyl group.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Computational Analysis and Electronic Properties

While specific experimental data is scarce, computational studies on N-arylhydroxylamines and related structures provide valuable insights.[3][4] The electronic properties of this compound are significantly influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing hydroxylamine moiety.

Key Theoretical Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₁NO₂ | Based on atomic composition. |

| Molecular Weight | 153.18 g/mol | Calculated from atomic weights. |

| Dipole Moment | Moderate to High | The electronegative N and O atoms create a significant dipole. |

| Hydrogen Bonding | Donor and Acceptor | The -NHOH group can both donate and accept hydrogen bonds. |

| Basicity | Weakly Basic | The lone pair on the nitrogen is less available due to the inductive effect of the oxygen. |

| LogP | Moderate | The presence of both polar (-NHOH, -OCH₃) and nonpolar (benzyl) groups suggests moderate lipophilicity. |

The electron-donating nature of the para-methoxy group is expected to increase the electron density on the benzene ring and, to a lesser extent, on the benzylic carbon and the nitrogen atom. This can influence the molecule's reactivity in electrophilic aromatic substitution and its behavior as a nucleophile.

Synthesis and Characterization

The synthesis of N-substituted hydroxylamines can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Methodologies

Method 1: Reduction of 4-Methoxybenzaldehyde Oxime

A common and effective method for preparing N-benzylhydroxylamines is the reduction of the corresponding benzaldehyde oxime.[5]

Diagram: Synthesis via Oxime Reduction

Caption: Synthetic pathway from 4-methoxybenzaldehyde oxime.

Experimental Protocol: Reduction of 4-Methoxybenzaldehyde Oxime

-

Dissolution: Dissolve 4-methoxybenzaldehyde oxime in a suitable solvent such as methanol or ethanol.

-

pH Adjustment: Adjust the pH of the solution to approximately 3-4 using a mild acid (e.g., dilute HCl). This is crucial for the activity of certain reducing agents like sodium cyanoborohydride.

-

Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the solution at a controlled temperature (typically 0-25 °C). It is important to use a mild reducing agent to avoid over-reduction to the corresponding amine.[6]

-